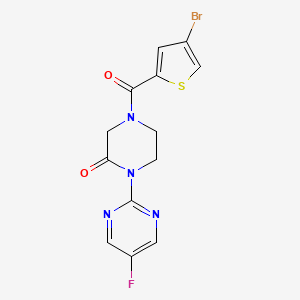

4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(4-bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFN4O2S/c14-8-3-10(22-7-8)12(21)18-1-2-19(11(20)6-18)13-16-4-9(15)5-17-13/h3-5,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEHNXXHUISMOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC(=CS2)Br)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic synthesis. A common synthetic route may include:

-

Formation of the Bromothiophene Intermediate

- Starting with thiophene, bromination is carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

- Reaction conditions: Solvent such as dichloromethane (DCM) or acetonitrile, room temperature or slightly elevated temperatures.

-

Coupling with Piperazine

- The bromothiophene intermediate is then coupled with piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Reaction conditions: Solvent such as DCM or dimethylformamide (DMF), room temperature.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA; solvents like acetonitrile or DCM; room temperature to mild heating.

Reduction: NaBH4, LiAlH4; solvents like ethanol or tetrahydrofuran (THF); room temperature to reflux.

Substitution: Nucleophiles such as amines or thiols; solvents like DMF or DMSO; elevated temperatures.

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the carbonyl group, such as alcohols.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

Biological Probes: Utilized in the development of probes for studying biological systems.

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.

Industry

Material Science:

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoropyrimidine group can enhance binding affinity and specificity, while the piperazine moiety can improve solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazinone Derivatives

*Hypothetical formula based on structural analysis.

Key Research Findings

Substituent Effects on Bioactivity: Bromothiophene vs. Fluoropyrimidinyl Group: The 5-fluoropyrimidinyl moiety is associated with thymidylate synthase inhibition, a mechanism observed in antineoplastic agents like 5-fluorouracil .

Electron-Withdrawing Groups: Compounds with -CF3 (e.g., Compound 21) exhibit higher metabolic stability but reduced aqueous solubility. In contrast, bromine provides a balance between lipophilicity and halogen bonding .

Structural Flexibility: Piperazinones with rigid aromatic systems (e.g., pyridinyl in ) show altered binding kinetics compared to thiophene-based derivatives, suggesting substituent-dependent selectivity .

Biological Activity

4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, with the CAS number 2320924-27-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure incorporating a bromothiophene moiety, a fluoropyrimidine component, and a piperazine ring, which may contribute to its diverse biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀BrFN₄O₂S |

| Molecular Weight | 385.21 g/mol |

| CAS Number | 2320924-27-2 |

Biological Activity

The biological activity of 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been explored in various studies, indicating its potential as an anti-cancer agent and as a modulator of various biological pathways.

Anticancer Activity

Recent research has highlighted the compound's role in inhibiting B-cell lymphoma. A study demonstrated that derivatives of piperazine, including this compound, showed significant inhibition of cell proliferation in diffuse large B-cell lymphoma (DLBCL) models both in vitro and in vivo. Specifically, the compound was noted for its ability to block interactions between BCL6 and its corepressors, reactivating target genes critical for tumor growth suppression .

The mechanism by which this compound exerts its effects appears to involve several pathways:

- Inhibition of Oncogenic Proteins : By targeting proteins like BCL6, it disrupts cancer cell survival pathways.

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, enhancing its therapeutic efficacy.

- Cell Cycle Arrest : There is evidence suggesting that it can halt the progression of the cell cycle in malignant cells, further contributing to its anti-cancer properties.

Case Studies

Several case studies have examined the efficacy of this compound and its derivatives:

-

Study on DLBCL :

- Objective : Evaluate the effectiveness against DLBCL.

- Findings : Significant reduction in tumor size and proliferation rates were observed upon treatment with the compound.

- : Promising candidate for further development as an anti-cancer drug.

- Antibacterial Properties :

Safety and Toxicology

Safety assessments are critical for any new therapeutic agent. Preliminary studies indicate that while the compound exhibits potent biological activity, it also requires thorough evaluation regarding its toxicity profile. Hemolytic assays have shown low rates of hemolysis at therapeutic concentrations, suggesting a favorable safety margin for potential clinical applications .

Future Directions

The ongoing research into 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one suggests several avenues for future exploration:

- Optimization of Structure : Modifications to enhance potency and selectivity against specific cancer types.

- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.

- Expanded Biological Testing : Further studies to elucidate additional mechanisms of action and potential applications beyond oncology.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 5-fluoropyrimidin-2-yl piperazine derivatives. A common approach includes:

Coupling Reactions : Condensation of a bromothiophene carbonyl chloride with a pre-synthesized piperazin-2-one intermediate under inert conditions (e.g., nitrogen atmosphere) .

Purification : Use of column chromatography (silica gel) or recrystallization with solvents like ethanol/dichloromethane to isolate the final product .

Optimization : Control of reaction temperature (60–80°C) and solvent selection (e.g., THF or DMF) to minimize side reactions .

Q. Which spectroscopic methods are used to confirm the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., bromothiophene carbonyl and fluoropyrimidine groups) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in similar piperazinone derivatives .

- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Q. What are the primary biological targets of this compound?

- Methodological Answer :

- Kinase Inhibition : Fluoropyrimidine and piperazine moieties suggest potential interactions with ATP-binding pockets in kinases (e.g., tyrosine kinases) .

- Antifungal Activity : Structural analogs (e.g., olorofim derivatives) show activity against fungal pathogens by targeting dihydroorotate dehydrogenase (DHODH) .

- Receptor Modulation : Bromothiophene groups may engage in hydrophobic interactions with G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Use of coupling agents like HATU or EDC/HOBt to enhance amide bond formation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions in condensation steps .

- In Situ Monitoring : Employ thin-layer chromatography (TLC) or LC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. How can contradictions in reported biological activities of this compound be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .

- Structural Analog Testing : Compare activity of derivatives (e.g., replacing bromothiophene with chlorophenyl groups) to identify critical pharmacophores .

- Computational Docking : Use molecular dynamics simulations to assess binding affinity variations across protein isoforms (e.g., PDB: 2K9T vs. 4ZUD) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

- Methodological Answer :

- Substituent Variation : Systematically modify the bromothiophene (e.g., replacing Br with CF) or fluoropyrimidine (e.g., 5-F vs. 5-Cl) groups to evaluate potency shifts .

- Bioisosteric Replacement : Substitute the piperazin-2-one ring with morpholine or thiomorpholine to assess ring flexibility impacts .

- Metabolic Stability Testing : Use liver microsome assays to correlate structural modifications (e.g., fluorination) with half-life improvements .

Q. What computational approaches are recommended for predicting binding modes of this compound?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., conserved lysine residues) .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers or tautomers .

- ADMET Prediction : Tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across studies?

- Methodological Answer :

- Dose-Response Validation : Re-test IC values using standardized MTT or CellTiter-Glo assays across multiple cell passages .

- Off-Target Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions that may explain variability .

- Batch Consistency Checks : Verify compound purity (>95% by HPLC) and stability (e.g., no degradation in DMSO stocks over time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.